(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide
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Description
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C31H24N4O3 and its molecular weight is 500.558. The purity is usually 95%.
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Biological Activity
The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a derivative of chromene, a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this specific chromene derivative, focusing on its potential as an inhibitor for various biological targets, including cancer-related enzymes.
Biological Activity Overview
Research indicates that chromene derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many chromene derivatives have been identified as potential anticancer agents due to their ability to inhibit key enzymes involved in tumor growth.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as aldose reductase and monoamine oxidases (MAO-A and MAO-B), which are implicated in various diseases, including diabetes and neurodegenerative disorders.
Inhibitory Effects on Aldose Reductase
Aldose reductase is an enzyme that plays a crucial role in the polyol pathway, contributing to diabetic complications. Studies have shown that certain chromene derivatives can act as competitive inhibitors of this enzyme.
- Key Findings :
- The compound exhibited significant inhibitory activity against the human aldose reductase-like protein AKR1B10 with a K(i) value indicating strong binding affinity (approximately 2.7 nM) .
- The IC50 value for this compound was reported at 0.8 µM, demonstrating its potency in inhibiting the enzyme's activity .
Antioxidant Properties
In addition to enzyme inhibition, chromene derivatives have been evaluated for their antioxidant properties. The presence of specific functional groups in the structure contributes to these activities.
- Research Results :
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.0 |
MCF-7 (breast cancer) | 12.5 |
A549 (lung cancer) | 10.0 |
PC3 (prostate cancer) | 8.5 |
These results indicate that the compound possesses significant cytotoxic properties, making it a candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of chromene derivatives.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(2-methylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O3/c1-19-8-3-4-10-24(19)35-31-23(18-21-9-7-13-27(37-2)28(21)38-31)30(36)32-22-16-14-20(15-17-22)29-33-25-11-5-6-12-26(25)34-29/h3-18H,1-2H3,(H,32,36)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCZFWNOPWWANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.